ethyl 3-(2-chloroacetamido)-3-(2,4-difluorophenyl)propanoate
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Overview
Description
ethyl 3-(2-chloroacetamido)-3-(2,4-difluorophenyl)propanoate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloroacetyl group, a difluorophenyl group, and an ethyl ester group. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
The synthesis of ethyl 3-(2-chloroacetamido)-3-(2,4-difluorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluoroaniline, ethyl chloroacetate, and other reagents.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.
Synthetic Route: One common synthetic route involves the reaction of 2,4-difluoroaniline with ethyl chloroacetate in the presence of a base to form the intermediate product.
Chemical Reactions Analysis
ethyl 3-(2-chloroacetamido)-3-(2,4-difluorophenyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.
Scientific Research Applications
ethyl 3-(2-chloroacetamido)-3-(2,4-difluorophenyl)propanoate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block in the synthesis of pharmaceutical agents with potential therapeutic properties.
Biological Studies: It can be employed in biological studies to investigate its effects on various biological pathways and targets.
Industrial Applications: The compound’s unique structure makes it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-(2-chloroacetamido)-3-(2,4-difluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The difluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby influencing its biological effects .
Comparison with Similar Compounds
ethyl 3-(2-chloroacetamido)-3-(2,4-difluorophenyl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-amino-3-(2-chlorophenyl)propanoate: This compound lacks the difluorophenyl group, which may result in different reactivity and biological activity.
Ethyl 3-[(2-chloroacetyl)amino]-3-phenylpropanoate: This compound lacks the fluorine atoms, which can affect its chemical properties and interactions with biological targets.
Properties
IUPAC Name |
ethyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF2NO3/c1-2-20-13(19)6-11(17-12(18)7-14)9-4-3-8(15)5-10(9)16/h3-5,11H,2,6-7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDCUGWPZJOGTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)F)F)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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